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Abstract
Sabizabulin (VERU-111), an orally bioavailable, novel small molecule, has demonstrated

significant anti-inflammatory properties in preclinical and clinical studies. As a microtubule

disruptor, sabizabulin exhibits a dual mechanism of action that includes both antiviral and

potent anti-inflammatory effects. This technical guide provides an in-depth review of the

existing data on sabizabulin hydrochloride's anti-inflammatory capabilities, detailing its

mechanism of action, summarizing key quantitative data from preclinical and clinical trials, and

outlining the experimental protocols used in these pivotal studies. The information is intended

to serve as a comprehensive resource for researchers, scientists, and professionals involved in

drug development.

Introduction
Severe inflammatory responses, often characterized by a "cytokine storm," are a major driver

of morbidity and mortality in various diseases, including viral infections like influenza and

COVID-19, leading to acute respiratory distress syndrome (ARDS).[1][2] Sabizabulin
hydrochloride has emerged as a promising therapeutic agent due to its ability to modulate this

hyperinflammatory state.[3] Initially developed as an anti-cancer agent, its role as a microtubule

disruptor has shown significant potential in mitigating the inflammatory cascade.[4][5] This

document synthesizes the current understanding of sabizabulin's anti-inflammatory properties.
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Mechanism of Action: Microtubule Disruption and
Attenuation of Inflammation
Sabizabulin's primary mechanism of action is the disruption of microtubule polymerization.[4][6]

It binds to the colchicine binding site on β-tubulin and a unique site on α-tubulin, leading to

microtubule depolymerization.[4] Microtubules are crucial for intracellular transport, including

the trafficking of viral components and the secretion of pro-inflammatory cytokines.[7]

By disrupting the microtubule network, sabizabulin is hypothesized to interfere with the

transport and release of key inflammatory mediators, thereby preventing or mitigating the

cytokine storm that leads to ARDS and other inflammatory complications.[3][7] This disruption

of microtubule-dependent processes provides a host-targeted approach to combating viral-

induced inflammation.
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Figure 1: Proposed Mechanism of Sabizabulin's Anti-inflammatory Action.

Preclinical Evidence of Anti-inflammatory Activity
A significant preclinical study evaluated sabizabulin in an influenza H1N1-induced pulmonary

inflammation mouse model of ARDS.[1] The study demonstrated robust anti-inflammatory
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activity.

Quantitative Data
The following tables summarize the key quantitative findings from this preclinical study.

Table 1: Reduction in Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid

Treatment Group
Reduction in Total
Inflammatory Cells (%)

p-value

Sabizabulin 53 <0.01

Table 2: Reduction in Pro-inflammatory Cytokines and Chemokines in BAL Fluid with

Sabizabulin Treatment

Cytokine/Chemokine Reduction (%) p-value

Keratinocyte-derived

chemokine (KC)
38 <0.01

Interleukin-6 (IL-6) 74 <0.001

Tumor Necrosis Factor-alpha

(TNF-α)
36 <0.05

Interferon-gamma (IFN-γ) 84 <0.001

C-X-C motif chemokine 10

(CXCL-10)
60 <0.001

Table 3: Comparative Effect of Dexamethasone on Cytokine and Chemokine Reduction in BAL

Fluid
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Cytokine/Chemokine Reduction (%) p-value

Interleukin-6 (IL-6) 52 <0.01

Interferon-gamma (IFN-γ) 81 <0.001

Keratinocyte-derived

chemokine (KC)
+20 (Increase) Not Significant

Tumor Necrosis Factor-alpha

(TNF-α)
13 Not Significant

C-X-C motif chemokine 10

(CXCL-10)
8 Not Significant

Experimental Protocol: Influenza-Induced ARDS Mouse
Model
The study was conducted by Labcorp Early Development Laboratories, Ltd in the United

Kingdom.[1]
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Experimental Workflow

Virus Induction:
Mice administered H1N1 or saline intranasally

Treatment Initiation (2 hours post-induction):
Daily treatment with Saline, Sabizabulin,

Dexamethasone, or Oseltamivir

Monitoring & Sample Collection:
- Clinical signs & lung function (Penh)

- Bronchoalveolar lavage (BAL) for inflammatory
  cells and cytokines

- Histopathology of lungs

Data Analysis:
- Statistical comparison of inflammatory cell counts
- Quantification of cytokine and chemokine levels

- Histopathological evaluation of lung inflammation

Click to download full resolution via product page

Figure 2: Workflow for the Preclinical Influenza ARDS Mouse Model.

Animal Model: The study utilized a murine model of influenza H1N1-induced pulmonary

inflammation to simulate viral ARDS.

Induction of a Viral Infection: Two hours prior to the commencement of treatment, mice were

administered H1N1 or saline through the intranasal route to induce a viral infection and

subsequent inflammatory response in the lungs.[1]

Treatment Groups: The mice were then treated daily with one of the following:

Saline (Control)

Sabizabulin
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Dexamethasone (anti-inflammatory control)

Oseltamivir (antiviral control)

Data Collection:

Clinical Assessment: Clinical signs and longitudinal lung function (Penh) were monitored.

[1]

Bronchoalveolar Lavage (BAL): BAL fluid was collected to quantify the number of

inflammatory cells and the levels of various cytokines and chemokines.

Histopathology: Lungs were examined to assess the degree of inflammation.

Clinical Evidence of Anti-inflammatory and Clinical
Benefit
Sabizabulin has been evaluated in a Phase 3 clinical trial for the treatment of hospitalized

patients with moderate to severe COVID-19 at high risk for ARDS and death.[8]

Quantitative Data
The following tables summarize the key outcomes from the Phase 3 trial.

Table 4: Primary Endpoint - All-Cause Mortality by Day 60

Treatment
Group

Mortality Rate
(%)

Absolute
Reduction (%)

Relative
Reduction (%)

p-value

Sabizabulin

(n=94)
20.2 24.9 55.2 0.0042

Placebo (n=51) 45.1 - - -

Table 5: Key Secondary Endpoints
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Endpoint
Relative Reduction with
Sabizabulin (%)

p-value

Days in ICU 43 0.0013

Days on Mechanical

Ventilation
49 0.0013

Days in Hospital 26 0.0277

Experimental Protocol: Phase 3 COVID-19 Clinical Trial
(NCT04842747)
This was a randomized, multicenter, placebo-controlled Phase 3 clinical trial.[8]

Phase 3 Clinical Trial Workflow

Patient Population:
Hospitalized patients with moderate to severe COVID-19

at high risk for ARDS and death

Randomization (2:1):
- Sabizabulin (9 mg oral daily, up to 21 days)

- Placebo (daily, up to 21 days)

Primary Endpoint Assessment:
All-cause mortality up to Day 60

Secondary Endpoint Assessment:
- Days in ICU

- Days on mechanical ventilation
- Days in hospital

Click to download full resolution via product page

Figure 3: Workflow for the Phase 3 COVID-19 Clinical Trial.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
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Patient Population: 204 hospitalized patients with moderate to severe COVID-19 who were

at high risk for ARDS and death.[3][8]

Randomization: Patients were randomly assigned in a 2:1 ratio to receive either sabizabulin

or a placebo.[8]

Intervention:

Sabizabulin Group: 9 mg of oral sabizabulin administered daily for up to 21 days.[8]

Placebo Group: Placebo administered daily for up to 21 days.

Primary Endpoint: The primary outcome measured was all-cause mortality up to day 60.[8]

Key Secondary Endpoints:

Days in the intensive care unit (ICU)

Days on mechanical ventilation

Days in the hospital

Conclusion
Sabizabulin hydrochloride has demonstrated significant anti-inflammatory properties, which

are attributed to its mechanism as a microtubule disruptor. Preclinical data in a viral-induced

ARDS model show a marked reduction in inflammatory cell infiltration and a broad suppression

of key pro-inflammatory cytokines and chemokines.[1] These findings are corroborated by a

Phase 3 clinical trial in hospitalized COVID-19 patients, where sabizabulin treatment led to a

substantial reduction in mortality and improvements in other key clinical outcomes.[8] The dual

antiviral and anti-inflammatory actions of sabizabulin position it as a promising therapeutic

candidate for diseases characterized by hyperinflammation, particularly viral-induced ARDS.

Further research is warranted to fully elucidate the specific signaling pathways modulated by

sabizabulin and to explore its therapeutic potential in a broader range of inflammatory

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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